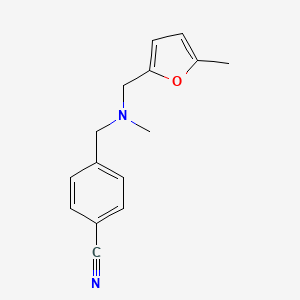
n-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry and material science due to their interesting biological and physiological functions .
Métodos De Preparación
The synthesis of N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide typically involves the acylation of 2,5-dimethylthiophene. One common method is the Friedel-Crafts acylation, where 2,5-dimethylthiophene reacts with oxalyl chloride in the presence of a metal chloride catalyst such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4) . Industrial production methods may involve similar synthetic routes but optimized for higher yields and purity.
Análisis De Reacciones Químicas
N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4).
Aplicaciones Científicas De Investigación
N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Thiophene derivatives are explored for their therapeutic potential in treating various diseases, such as Alzheimer’s and cancer.
Industry: The compound is used in the development of materials with specific electronic properties
Mecanismo De Acción
The mechanism of action of N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can modulate enzyme activity or interact with receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its application .
Comparación Con Compuestos Similares
N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide can be compared with other thiophene derivatives, such as:
1-(2,5-Dimethylthiophen-3-yl)ethyl-1-hydroxyurea: Known for its anti-inflammatory activity.
1-(2,5-Dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: Used as a serotonin antagonist in the treatment of Alzheimer’s
Propiedades
Fórmula molecular |
C11H17NO2S |
|---|---|
Peso molecular |
227.33 g/mol |
Nombre IUPAC |
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methoxyacetamide |
InChI |
InChI=1S/C11H17NO2S/c1-7-5-10(9(3)15-7)8(2)12-11(13)6-14-4/h5,8H,6H2,1-4H3,(H,12,13) |
Clave InChI |
MQWXGTJLAMCSJF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)C)C(C)NC(=O)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B14908217.png)

![N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-5-hydroxy-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14908221.png)

![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde](/img/structure/B14908237.png)
![(1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14908241.png)


![3-Azabicyclo[4.1.0]heptan-5-ylmethanamine](/img/structure/B14908269.png)

![5-Chloro-4-methyl-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14908285.png)

